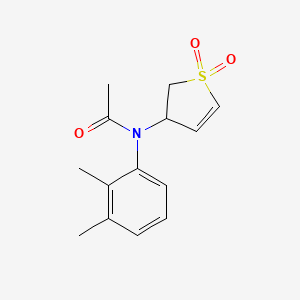
N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide typically involves the reaction of 2,3-dimethylaniline with a suitable acylating agent, followed by the introduction of the thienyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of acetic anhydride in the presence of a base like pyridine can facilitate the acylation step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature, pressure, and pH levels.
化学反应分析
Types of Reactions
N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学研究应用
N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism by which N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
N-(2,3-dimethylphenyl)-acetamide: Lacks the thienyl group, making it less complex.
N-(1,1-dioxo(3-2,3-dihydrothienyl))-acetamide: Lacks the dimethylphenyl group, altering its chemical properties.
Uniqueness
N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide is unique due to the presence of both the dimethylphenyl and thienyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
生物活性
N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dimethylphenyl moiety and a dioxothienyl group. Its molecular formula is C13H13N2O2S, indicating the presence of nitrogen and sulfur within its framework. The structural features contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .
- Antiviral Activity : Similar compounds have demonstrated antiviral activity against HIV-1 by inhibiting reverse transcriptase . This suggests that the compound may also possess similar properties.
- Antioxidant Properties : Some studies indicate that related compounds can act as antioxidants, reducing oxidative stress in cells .
Biological Activity Data
Case Studies
-
Inhibition of HDAC6 :
- A study evaluated the effects of various compounds on HDAC6 activity. This compound was included in a series that exhibited promising inhibition profiles against HDAC6, suggesting potential applications in cancer therapy.
-
Antiviral Efficacy :
- In vitro studies demonstrated that similar compounds effectively inhibited HIV-1 replication. The mechanism involves direct interaction with the reverse transcriptase enzyme, leading to decreased viral load in treated cells.
Research Findings
Recent research highlights the compound's potential as a therapeutic agent. For instance:
- A structure-activity relationship (SAR) study indicated that modifications to the phenyl and thienyl groups could enhance biological activity while reducing toxicity .
- Pharmacokinetic studies suggest favorable absorption and distribution characteristics for this class of compounds, making them suitable candidates for further development .
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-5-4-6-14(11(10)2)15(12(3)16)13-7-8-19(17,18)9-13/h4-8,13H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHKTXBCMWLYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














